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Compound of Interest

Compound Name: 3-Acryloyl-2-oxazolidinone

Cat. No.: B1245777

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile synthetic building block, 3-Acryloyl-2-oxazolidinone. The information presented
herein is crucial for the unambiguous identification and characterization of this compound,
which is of significant interest in organic synthesis and drug discovery. This document
summarizes key spectroscopic data in clearly structured tables and outlines detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Acryloyl-2-oxazolidinone.

Table 1: *H NMR Spectroscopic Data of 3-Acryloyl-2-oxazolidinone
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.45 dd 17.0,10.5 1H -CH=CH:z
6.51 dd 17.0,1.5 1H -CH=CHz (trans)
5.92 dd 10.5, 1.5 1H -CH=CHz2 (cis)
4.45 t 8.0 2H -N-CHz-
4.02 t 8.0 2H -O-CHz2-

Solvent: CDCIz

Table 2: 13C NMR Spectroscopic Data of 3-Acryloyl-2-oxazolidinone

Chemical Shift (6) ppm

Assignment

165.4 C=0 (acryloyl)
153.2 C=0 (oxazolidinone)
132.4 -CH=CH:

127.8 -CH=CH:

62.1 -O-CH2-

45.3 -N-CH2-

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopic Data of 3-Acryloyl-2-oxazolidinone
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Wavenumber (cm~?) Intensity Assignment

1778 Strong C=0 stretch (oxazolidinone)
1685 Strong C=0 stretch (acrylamide)
1620 Medium C=C stretch (alkene)

1380 Strong C-N stretch

1230 Strong C-O stretch

Table 4: Mass Spectrometry (MS) Data of 3-Acryloyl-2-oxazolidinone

m/z Relative Intensity (%) Assignment

141 - [M]* (Molecular lon)
86 - [M - CsHsO]*

55 - [CsHsO]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 3-Acryloyl-2-oxazolidinone is dissolved in
approximately 0.6 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane
(TMS) is added as an internal standard (6 0.00 ppm).

e 1H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz spectrometer.
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second,
and an acquisition time of 4 seconds. 16 scans are typically co-added to improve the signal-
to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is recorded on the same instrument at a
frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1245777?utm_src=pdf-body
https://www.benchchem.com/product/b1245777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are
employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum
with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 3-Acryloyl-2-oxazolidinone is placed on a
diamond attenuated total reflectance (ATR) crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. The spectrum is typically acquired over the range of 4000-400 cm~! with a
resolution of 4 cm~1. A background spectrum of the clean ATR crystal is recorded and
automatically subtracted from the sample spectrum. 32 scans are co-added to generate the
final spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer. The mass spectrum is recorded over a mass range of m/z
40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3-Acryloyl-2-oxazolidinone.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Acryloyl-2-oxazolidinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245777#spectroscopic-data-nmr-ir-ms-of-3-acryloyl-
2-oxazolidinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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